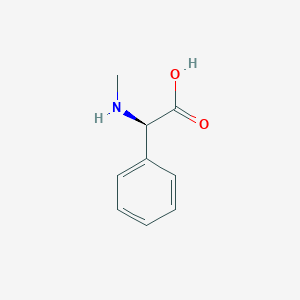

(R)-2-(Methylamino)-2-phenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of amino acids typically involves the reaction of ammonia with organic acids. The specific methods can vary widely depending on the specific amino acid being synthesized .Molecular Structure Analysis

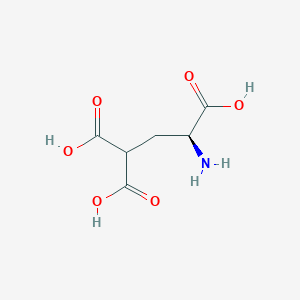

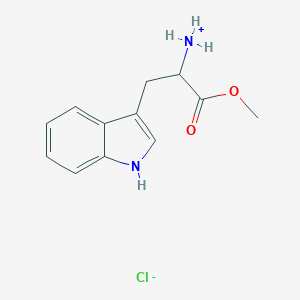

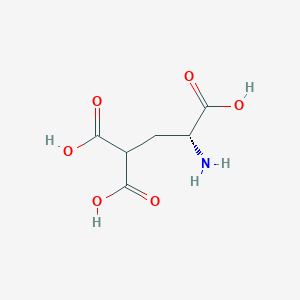

Amino acids have a central carbon atom connected to an amino group (-NH2), a carboxyl group (-COOH), and a variable side chain denoted as 'R’ . The side chain ‘R’ is what differentiates one amino acid from another.Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, which involves the creation of a covalent bond between the alpha-amino group of one amino acid and an alpha-carboxyl group of another .Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline solids. They have high melting points (200-300°C) due to their ionic properties. Their solubility depends on polarity, iso-electric point, the nature of the solvent (pH), and temperature .Aplicaciones Científicas De Investigación

Biodegradation and Environmental Impact

Research on the biodegradation of aromatic compounds by Escherichia coli highlights the bacterium's ability to use aromatic compounds as sole carbon and energy sources. This includes several aromatic acids and amines, indicating the ecological and bioremediation potential of microbial pathways in degrading complex organic molecules (Díaz et al., 2001).

Chemical Analysis and Pharmacology

A study on methods for the chemical analysis of β-N-Methylamino-L-Alanine (BMAA) sheds light on the complexity of analyzing non-canonical amino acids, which may share structural similarities with "(R)-2-(Methylamino)-2-phenylacetic acid." It emphasizes the proliferation of methodologies and the need for standardized analytical approaches (Banack & Murch, 2017).

Therapeutic Effects and Mechanisms

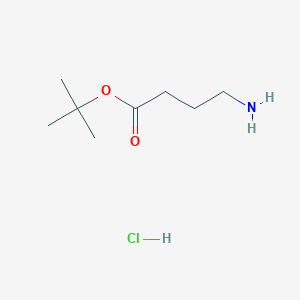

A review on the therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis underlines the role of specific aromatic compounds in managing cellular stress and protein misfolding. This suggests potential therapeutic applications of related compounds in treating diseases associated with protein misfolding and endoplasmic reticulum stress (Kolb et al., 2015).

Analytical and Diagnostic Applications

Research on sensors and biosensors modified with conducting polymers for the electrochemical detection of amino acids emphasizes the importance of developing sensitive and specific methods for analyzing amino acids and related compounds. This has significant implications for diagnostics and the monitoring of diseases associated with amino acid metabolism (Dinu & Apetrei, 2022).

Safety and Hazards

Direcciones Futuras

Research into amino acids is ongoing, with many potential future directions. For example, the catalytic reduction of carboxylic acid derivatives, including amino acids, has seen rapid development in recent years . Additionally, the role of amino acids in disease processes is a topic of ongoing investigation .

Propiedades

IUPAC Name |

(2R)-2-(methylamino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIPIEYZJPULIQ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350516 |

Source

|

| Record name | N-ME-D-PHG-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30925-14-5 |

Source

|

| Record name | N-ME-D-PHG-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)